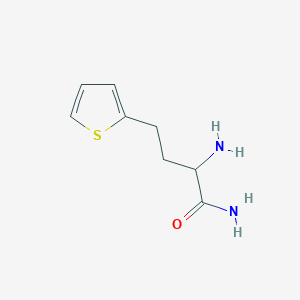
2-Amino-4-(thiophen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(thiophen-2-yl)butanamide is an organic compound that features a thiophene ring, an amino group, and a butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(thiophen-2-yl)butanamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions, purification processes, and safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(thiophen-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Amino-4-(thiophen-2-yl)butanamide is unique due to its specific combination of a thiophene ring, an amino group, and a butanamide chain. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
2-amino-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C8H12N2OS/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H2,10,11) |
InChI-Schlüssel |
WNQBDOAWBWPRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
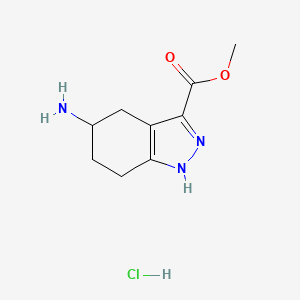
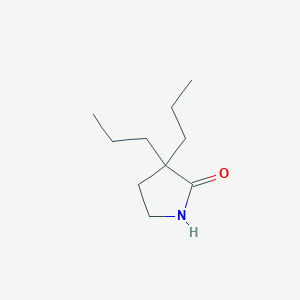
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
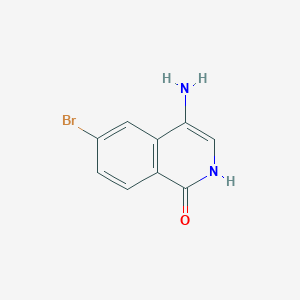

![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
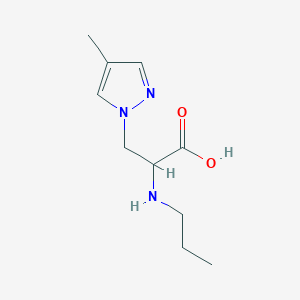
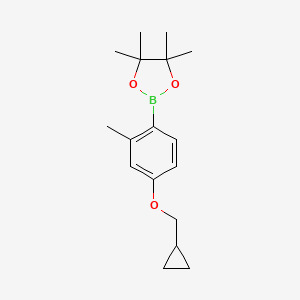

![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
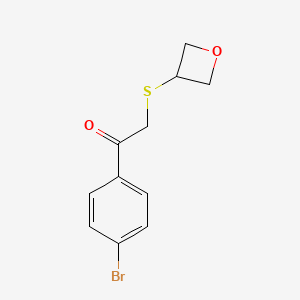
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
